Bavachromene

Vue d'ensemble

Description

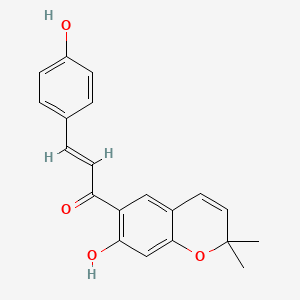

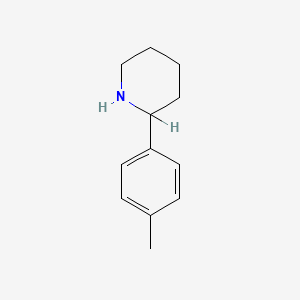

Bavachromene is a chromenochalcone that can be extracted from the seeds of Psoralea corylifolia . It has been found to have estrogenic activities .

Synthesis Analysis

The synthesis of Bavachromene involves extraction from the seeds of Psoralea corylifolia . The extract is prepared by extracting the fruit with chloroform, removing the solvent by rotary evaporation, and then partitioning between ethyl acetate and water. The partitioned organic layer is dried under vacuum and redissolved in methanol for LC-MS/MS analysis .Molecular Structure Analysis

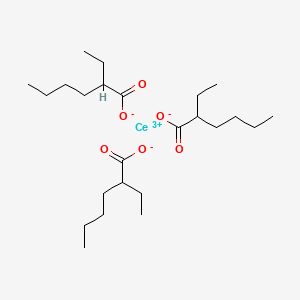

Bavachromene has a molecular formula of C20H18O4 and a molecular weight of 322.36 g/mol .Physical And Chemical Properties Analysis

Bavachromene is a yellow powder . It has a molecular weight of 322.4 g/mol and a molecular formula of C20H18O4 .Applications De Recherche Scientifique

Identification and Structure

- Chalcones from Psoralea corylifolia : Bavachromene was identified among several chalcones isolated from the seeds of Psoralea corylifolia, suggesting its natural occurrence in certain plant species (Lu Yu et al., 2005).

Pharmacokinetics and Chemical Profiling

- Chemical Profiling of Caraway : A study involving caraway, a traditional Uyghur medicine, utilized bavachromene as one of the reference standards for chemical component identification. This indicates the role of bavachromene in analytical chemistry and pharmacokinetics (Atikanmu Wahefu et al., 2022).

Analytical Methodology

- LC–MS/MS Method for Quantification : Bavachromene was used as an internal standard in the development of a sensitive LC–MS/MS method for quantifying coniferyl ferulate and its metabolite in rat plasma. This highlights its utility in advanced analytical methodologies (Xinlun Dai et al., 2017).

Biological Research and Potential Therapeutic Applications

- Inhibition of NLRP3 Inflammasome in Macrophages : Bavachin, closely related to bavachromene, demonstrated anti-inflammatory effects by attenuating LPS-induced inflammation and inhibiting NLRP3 inflammasome activation in macrophages. This suggests potential therapeutic applications of bavachromene in inflammatory and autoimmune diseases (Yung-Li Hung et al., 2019).

In Vitro Studies

- BACE-1 Inhibitory Phenolic Components : A study on the seeds of Psoralea corylifolia identified bavachromene as one of the components exhibiting significant in vitro inhibitory effects on BACE-1, an enzyme relevant in Alzheimer's disease research (Y. Choi et al., 2008).

Dental Applications

- Inhibitory Effects on Streptococcus mutans : Bavachromene was investigated for its inhibitory effect on Streptococcus mutans when mixed with experimental fluoride varnish. Such studies indicate potential applications in dental health (Ju-Lee Son et al., 2020).

Propriétés

IUPAC Name |

(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPURLGLYLCBSU-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345765 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bavachromene | |

CAS RN |

41743-38-8 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)

![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)

![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)